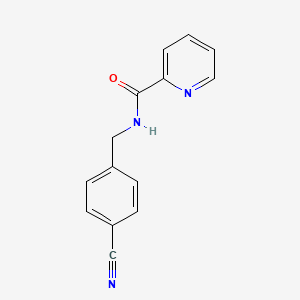
sodium;4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;4-oxopent-2-en-2-olate can be synthesized by reacting acetylacetone with sodium hydroxide. The reaction typically involves dissolving sodium hydroxide in a solvent such as water, followed by the addition of acetylacetone. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained through processes such as filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield diketones, while reduction reactions may produce alcohols .
Scientific Research Applications
Sodium;4-oxopent-2-en-2-olate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;4-oxopent-2-en-2-olate involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes. The compound can coordinate with metal ions through its oxygen atoms, forming chelates that are stable and catalytically active .
Comparison with Similar Compounds
Similar Compounds
Cobalt (II) 4-oxopent-2-en-2-olate: Similar in structure but contains cobalt instead of sodium.
Titanium (IV) 4-oxopent-2-en-2-olate: Contains titanium and is used in different catalytic applications.
Uniqueness
Sodium;4-oxopent-2-en-2-olate is unique due to its ability to form stable sodium complexes, which are useful in various chemical reactions and industrial applications. Its sodium ion also makes it more soluble in water compared to its metal counterparts .
Properties
Molecular Formula |
C5H7NaO2 |
|---|---|
Molecular Weight |
122.10 g/mol |
IUPAC Name |
sodium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |
InChI Key |
AIWZOHBYSFSQGV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


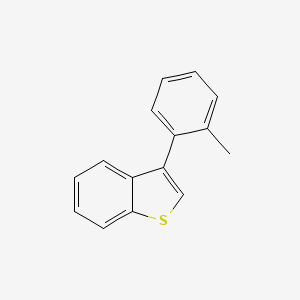
![1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B14126082.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B14126088.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)
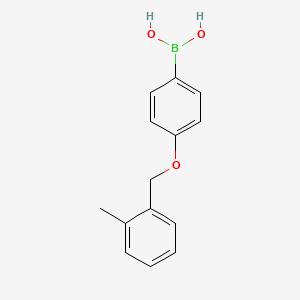

![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)
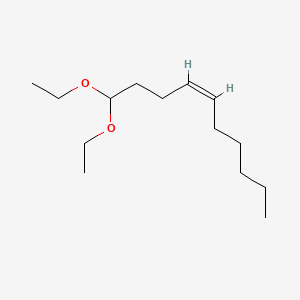
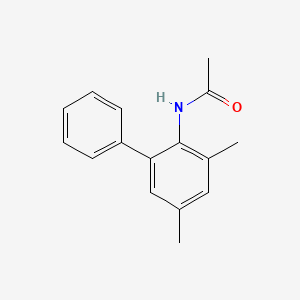
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
